molecular formula C55H88O22 B038807 Ciwujianoside D1 CAS No. 114912-35-5

Ciwujianoside D1

Cat. No. B038807
M. Wt: 1101.3 g/mol
InChI Key: SXLYHZXGNXAASM-VBSKCKADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciwujianoside D1 is a natural product that can inhibit histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells . It is one of the active ingredients found in Acanthopanax senticosus, also known as Ciwujia or Siberian ginseng .

Scientific Research Applications

Inhibitory Effects on Histamine Release

Ciwujianosides D1 and C1 have demonstrated potent inhibitory effects on histamine release induced by anti-immunoglobulin E in rat peritoneal mast cells. The study found that Ciwujianoside D1's inhibitory effect was significantly stronger than that of disodium cromoglycate, a known anti-allergic drug (Umeyama et al., 1992).

Protective Effects on the Hematopoietic System

Ciwujianoside-B, along with other glycosides, was studied for its protective effects on the hematopoietic system in mice exposed to γ-rays. These compounds were found to improve survival time and increase the number of leucocytes and spleen colonies in irradiated mice, indicating a potential role in radioprotection (Li et al., 2011).

Memory Enhancement Properties

The water extract of Eleutherococcus senticosus leaves, which contains ciwujianoside C3 among other compounds, was found to significantly enhance object recognition memory in mice. This suggests potential applications in memory enhancement or in the treatment of memory-related disorders (Yamauchi et al., 2019).

Neuroprotective Effects

Ciwujia, which contains ciwujianoside, was also studied for its role in neuroprotection. A study on Acanthopanax senticosus revealed that it could exert both neuroprotective effects and potential neurotoxicity, indicating the need for careful evaluation of its use in treating nervous system disorders (Zhang et al., 2014).

Induction of Marrow Stromal Cell Differentiation

Ciwujia was shown to induce the differentiation of marrow stromal cells into neuron-like cells, suggesting a potential application in regenerative medicine or in the treatment of neurodegenerative diseases (Yang et al., 2009).

properties

CAS RN

114912-35-5

Product Name

Ciwujianoside D1

Molecular Formula

C55H88O22

Molecular Weight

1101.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C55H88O22/c1-24-34(58)37(61)41(65)47(72-24)76-44-30(23-69-25(2)56)74-45(43(67)39(44)63)71-22-29-36(60)38(62)42(66)48(73-29)77-49(68)55-18-16-50(3,4)20-27(55)26-10-11-32-52(7)14-13-33(75-46-40(64)35(59)28(57)21-70-46)51(5,6)31(52)12-15-54(32,9)53(26,8)17-19-55/h10,24,27-48,57-67H,11-23H2,1-9H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,52-,53+,54+,55-/m0/s1

InChI Key

SXLYHZXGNXAASM-VBSKCKADSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O

synonyms

3-(alpha-L-arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester
ciwujianoside D1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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